2-(Aminomethyl)adamantan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

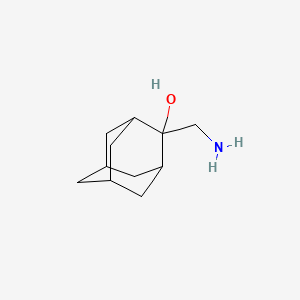

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCLFLXXIIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28529-71-7 | |

| Record name | NSC145166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)adamantan-2-ol

Abstract

This technical guide provides a comprehensive and field-proven protocol for the synthesis of 2-(aminomethyl)adamantan-2-ol, a valuable bifunctional adamantane derivative with significant potential in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage, combined with the strategic placement of a hydroxyl and a primary aminomethyl group at the C2 position, makes this molecule a compelling scaffold for the development of novel therapeutics and functional materials. This document offers a detailed, two-step synthetic pathway commencing from the readily available 2-adamantanone. The protocol emphasizes a robust and scalable approach, focusing on the critical reduction of a cyanohydrin intermediate, a transformation fraught with potential side reactions. We provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical process. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their research and development programs.

Introduction and Strategic Overview

The adamantane moiety has become a cornerstone in modern drug design, prized for its unique steric and lipophilic properties that can enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The 1,2-disubstitution pattern on the adamantane nucleus, in particular, offers a three-dimensional arrangement of functional groups that can be exploited for precise molecular recognition. This compound presents a synthetically accessible yet underexplored scaffold within this chemical space.

The synthetic strategy detailed herein is a two-step sequence beginning with 2-adamantanone (1 ). This approach was selected for its convergency and reliance on well-established, yet carefully optimized, chemical transformations.

The overall synthetic workflow is as follows:

Caption: Overall synthetic workflow for this compound.

The initial step involves the formation of a cyanohydrin, 2-hydroxy-2-cyanoadamantane (2 ), through the nucleophilic addition of a cyanide ion to the carbonyl group of 2-adamantanone. This reaction is generally efficient and provides the key intermediate bearing both the hydroxyl group and a precursor to the aminomethyl functionality.

The second, and most critical, step is the selective reduction of the nitrile group in the cyanohydrin intermediate to a primary amine. This transformation is challenging due to the presence of the adjacent tertiary hydroxyl group, which is susceptible to elimination under harsh reaction conditions. A previously reported attempt at this reduction using catalytic hydrogenation with sodium borohydride and nickel(II) chloride resulted in a meager 3% yield of the desired product, with the major product being the result of hydroxyl group elimination[1]. To overcome this significant hurdle, this guide employs a more potent and carefully controlled reduction using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting nitriles to primary amines.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties. All reagents should be of high purity and handled in accordance with standard laboratory safety procedures. Anhydrous solvents are critical for the success of the nitrile reduction step.

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 700-58-3 | White crystalline solid, mp 256-258 °C[2] |

| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Highly toxic white solid, handle with extreme caution |

| Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive liquid |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 16853-85-3 | Highly reactive, water-sensitive solid[3][4] |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable liquid, peroxide former |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | 109-99-9 | Flammable liquid, peroxide former |

Step 1: Synthesis of 2-Hydroxy-2-cyanoadamantane (2)

This procedure outlines the formation of the cyanohydrin intermediate from 2-adamantanone. The reaction is a nucleophilic addition of the cyanide ion to the carbonyl carbon.

Caption: Reaction scheme for the synthesis of 2-hydroxy-2-cyanoadamantane.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g (0.1 mol) of 2-adamantanone in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 7.35 g (0.15 mol) of sodium cyanide in 30 mL of deionized water. Caution: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Cool the 2-adamantanone solution to 0-5 °C in an ice bath.

-

Slowly add the aqueous sodium cyanide solution to the stirred 2-adamantanone solution over a period of 30 minutes.

-

After the addition of the cyanide solution is complete, slowly add 9.0 g (0.15 mol) of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition of acetic acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into 300 mL of ice-cold water and stir for 30 minutes.

-

Collect the resulting white precipitate by vacuum filtration and wash the filter cake with copious amounts of cold water.

-

Dry the solid product under vacuum to a constant weight to yield 2-hydroxy-2-cyanoadamantane. The expected yield is typically in the range of 85-95%.

Step 2: Reduction of 2-Hydroxy-2-cyanoadamantane (2) to this compound (3)

This is the critical step of the synthesis. The use of lithium aluminum hydride in an anhydrous ether solvent is key to achieving a high yield and avoiding the elimination of the tertiary hydroxyl group.

Reaction Mechanism:

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Protocol:

-

Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

In the flask, suspend 3.8 g (0.1 mol) of lithium aluminum hydride in 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and all solvents must be anhydrous[3][4].

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Dissolve 8.85 g (0.05 mol) of 2-hydroxy-2-cyanoadamantane in 100 mL of anhydrous THF.

-

Slowly add the solution of the cyanohydrin to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting cyanohydrin is no longer detectable.

-

Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. With vigorous stirring, very slowly and cautiously add the following in sequence[1][5][6]:

-

3.8 mL of deionized water

-

3.8 mL of 15% (w/v) aqueous sodium hydroxide solution

-

11.4 mL of deionized water

-

-

A granular white precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF (3 x 50 mL).

-

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data for this compound (3):

-

¹H NMR: The spectrum should show characteristic signals for the adamantane cage protons, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and signals corresponding to the aminomethyl protons.

-

¹³C NMR: The spectrum will display the distinct signals for the carbon atoms of the adamantane skeleton, including the quaternary carbon bearing the hydroxyl and aminomethyl groups.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, as well as C-H and C-N stretching frequencies.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₁H₁₉NO.

Discussion and Conclusion

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to the success of this synthesis lies in the strategic choice of lithium aluminum hydride for the reduction of the cyanohydrin intermediate. This powerful reducing agent, when used under anhydrous conditions and with a carefully controlled workup, effectively converts the nitrile to the desired primary amine while preserving the sensitive tertiary hydroxyl group. This approach overcomes the significant limitations of previously reported methods that resulted in low yields due to elimination side reactions[1].

The successful synthesis of this compound opens up new avenues for the development of novel adamantane-based compounds. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of subsequent chemical modifications, making this compound a versatile building block for applications in drug discovery, polymer chemistry, and materials science. This in-depth guide, by providing both a detailed protocol and the underlying chemical principles, empowers researchers to confidently synthesize and utilize this valuable molecule in their scientific endeavors.

References

- Mokhov, V. M., Popov, V. I., & Shcherbakova, I. V. (2016). Hydrogenation of 2-hydroxy-2-cyanoadamantane. Russian Journal of General Chemistry, 86(2), 273-280.

- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.

- 2-Adamantanone. (n.d.). Product Information.

- Blog. (2025). What are the intermediate products in the synthesis of 2 - adamantanone?

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.

- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.

- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?

- Cheméo. (n.d.). Chemical Properties of 2-Adamantanone (CAS 700-58-3).

- Wikipedia. (n.d.). Adamantanone.

- University of Bristol, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.

- Organic Syntheses. (n.d.). L-VALINOL.

- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Journal of the Chemical Society, Perkin Transactions 1. (1974). A simple and mild method for reducing cyanohydrins to amino-alcohols.

- YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.

Sources

An In-depth Technical Guide to the Preparation of 2-(Aminomethyl)adamantan-2-ol from 2-Adamantanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for preparing 2-(Aminomethyl)adamantan-2-ol from the readily available starting material, 2-adamantanone. This valuable amino alcohol serves as a crucial building block in medicinal chemistry, leveraging the unique physicochemical properties of the adamantane cage to enhance the pharmacological profiles of therapeutic agents. This document delves into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and characterization data to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Adamantane Moiety in Drug Design

The rigid, lipophilic, and three-dimensional structure of the adamantane nucleus has made it a privileged scaffold in medicinal chemistry. Its incorporation into drug molecules can significantly influence their absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability and metabolic stability. This compound, with its strategically placed amino and hydroxyl functionalities on the adamantane framework, presents a versatile platform for the synthesis of novel therapeutics targeting a range of biological targets.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound from 2-adamantanone can be approached through several established synthetic transformations. This guide will focus on two of the most logical and reported, albeit with varying degrees of optimization, pathways: the cyanohydrin route and the Strecker/Bucherer-Bergs pathway. Each route offers distinct advantages and challenges, which will be discussed in detail.

Part 1: The Cyanohydrin Route: A Direct Approach to the Amino Alcohol

This pathway involves the initial formation of a cyanohydrin intermediate, 2-hydroxy-2-adamantanecarbonitrile, by the nucleophilic addition of a cyanide ion to 2-adamantanone. Subsequent reduction of the nitrile functionality directly yields the target amino alcohol.

Workflow for the Cyanohydrin Route

Caption: Synthetic workflow for the cyanohydrin route.

Step 1: Synthesis of 2-Hydroxy-2-adamantanecarbonitrile

The formation of the cyanohydrin is a classic reaction of ketones. The bulky adamantane cage can sterically hinder the approach of the nucleophile, potentially requiring optimized reaction conditions.

Mechanism: The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 2-adamantanone. The resulting alkoxide is then protonated to yield the cyanohydrin.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Adamantanone | 1.0 | (e.g., 10.0 g, 66.6 mmol) |

| Sodium Cyanide (NaCN) | 1.2 | (e.g., 3.9 g, 79.9 mmol) |

| Sodium Bisulfite (NaHSO₃) | 1.2 | (e.g., 8.3 g, 79.9 mmol) |

| Water | - | (e.g., 50 mL) |

| Diethyl Ether | - | (for extraction) |

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

A solution of sodium bisulfite in water is added dropwise to the sodium cyanide solution at 0-5 °C with vigorous stirring.

-

A solution of 2-adamantanone in a minimal amount of a suitable organic solvent (e.g., THF or ethanol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully acidified with a dilute acid (e.g., 2M HCl) to a pH of ~5-6 to quench any unreacted cyanide. Caution: This step will generate toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-2-adamantanecarbonitrile.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Reduction of 2-Hydroxy-2-adamantanecarbonitrile to this compound

The reduction of the nitrile group to a primary amine in the presence of a tertiary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[1][2][3][4] Catalytic hydrogenation is another potential method, although it may require specific catalysts and conditions to avoid side reactions.[5][6]

Mechanism with LiAlH₄: The reduction proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group, forming an intermediate imine which is further reduced to the primary amine.[1][7]

Experimental Protocol (LiAlH₄ Reduction):

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Hydroxy-2-adamantanecarbonitrile | 1.0 | (e.g., 5.0 g, 28.2 mmol) |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 | (e.g., 2.1-3.2 g, 56.4-84.6 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 100 mL) |

Procedure:

-

A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, and flame-dried under a stream of nitrogen.

-

A suspension of lithium aluminum hydride in anhydrous THF is prepared in the flask at 0 °C.

-

A solution of 2-hydroxy-2-adamantanecarbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-8 hours.

-

The reaction is cooled to 0 °C and quenched cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Note on Yields: While this route is direct, a reported hydrogenation of 2-hydroxy-2-cyanoadamantane using sodium borohydride and nickel(II) chloride resulted in a low yield (3%) of the desired amino alcohol, with the major product being 2-adamantanol (92%) from the reduction of the hydroxyl group and elimination of the nitrile.[8] The use of a stronger, non-protic reducing agent like LiAlH₄ is expected to favor the reduction of the nitrile over elimination.

Part 2: The Strecker and Bucherer-Bergs Pathways: Accessing the Amino Acid Precursor

These multicomponent reactions provide access to α-amino nitrile or hydantoin intermediates, which can be subsequently converted to the corresponding α-amino acid, 2-amino-2-adamantanecarboxylic acid. Reduction of this amino acid then furnishes the target amino alcohol.

Workflow for the Strecker/Bucherer-Bergs Pathways

Caption: Synthetic workflows for the Strecker and Bucherer-Bergs pathways.

Step 1A: Strecker Synthesis of 2-Amino-2-adamantanecarbonitrile

The Strecker synthesis is a one-pot reaction that combines a ketone, ammonia, and a cyanide source to form an α-aminonitrile.[1][9]

Mechanism: The reaction begins with the formation of an imine from 2-adamantanone and ammonia. Subsequent nucleophilic addition of cyanide to the imine yields the α-aminonitrile.[9]

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Adamantanone | 1.0 | (e.g., 10.0 g, 66.6 mmol) |

| Ammonium Chloride (NH₄Cl) | 1.5 | (e.g., 5.3 g, 99.9 mmol) |

| Sodium Cyanide (NaCN) | 1.2 | (e.g., 3.9 g, 79.9 mmol) |

| 28% Aqueous Ammonia | - | (e.g., 20 mL) |

| Methanol | - | (e.g., 50 mL) |

Procedure:

-

In a pressure vessel, dissolve 2-adamantanone in methanol.

-

Add aqueous ammonia and ammonium chloride to the solution and stir until dissolved.

-

Add a solution of sodium cyanide in a minimal amount of water dropwise.

-

Seal the vessel and heat to 50-70 °C for 24-48 hours.

-

After cooling to room temperature, carefully vent the vessel in a fume hood.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-amino-2-adamantanecarbonitrile, which can be purified by column chromatography or recrystallization.

Step 1B: Bucherer-Bergs Synthesis of Adamantane-2-spiro-5'-hydantoin

This reaction provides a direct route to a stable, crystalline hydantoin intermediate.[10]

Mechanism: The reaction is believed to proceed through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate to form an aminonitrile in situ. This intermediate then cyclizes to the hydantoin.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Adamantanone | 1.0 | (e.g., 10.0 g, 66.6 mmol) |

| Potassium Cyanide (KCN) | 2.0 | (e.g., 8.7 g, 133.2 mmol) |

| Ammonium Carbonate ((NH₄)₂CO₃) | 4.0 | (e.g., 25.6 g, 266.4 mmol) |

| Ethanol/Water (1:1) | - | (e.g., 100 mL) |

Procedure:

-

In a pressure vessel, suspend 2-adamantanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Seal the vessel and heat to 80-100 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

Collect the solid by filtration, wash with cold water and then cold ethanol.

-

The crude adamantane-2-spiro-5'-hydantoin can be purified by recrystallization from ethanol or acetic acid.

Step 2: Hydrolysis to 2-Amino-2-adamantanecarboxylic Acid

Both the aminonitrile and the hydantoin can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid.[10]

Experimental Protocol (from Hydantoin):

| Reagent/Solvent | Molar Eq. | Amount |

| Adamantane-2-spiro-5'-hydantoin | 1.0 | (e.g., 10.0 g, 45.4 mmol) |

| Sodium Hydroxide (NaOH) | 4.0-5.0 | (e.g., 7.3-9.1 g, 181.6-227 mmol) |

| Water | - | (e.g., 100 mL) |

Procedure:

-

A solution of the hydantoin and sodium hydroxide in water is heated to reflux in a pressure vessel at 150-180 °C for 12-24 hours.[10]

-

After cooling, the reaction mixture is carefully neutralized with concentrated hydrochloric acid to the isoelectric point of the amino acid (typically pH 5-6), at which point the product precipitates.

-

The solid 2-amino-2-adamantanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 2-Amino-2-adamantanecarboxylic Acid to this compound

The reduction of an amino acid to an amino alcohol can be achieved using a strong reducing agent like LiAlH₄.[11][12]

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | Amount |

| 2-Amino-2-adamantanecarboxylic Acid | 1.0 | (e.g., 5.0 g, 25.6 mmol) |

| Lithium Aluminum Hydride (LiAlH₄) | 3.0-4.0 | (e.g., 2.9-3.9 g, 76.8-102.4 mmol) |

| Anhydrous Tetrahydrofuran (THF) | - | (e.g., 150 mL) |

Procedure:

-

Follow the same procedure as for the reduction of the cyanohydrin, using a higher molar equivalent of LiAlH₄ to account for the acidic proton of the carboxylic acid and the protons of the amino group.

-

The workup and purification are also analogous.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the final product.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (181.28 g/mol ). A reported mass spectrum shows m/e (%): 182.9 (7.5) [M+2], 182.0 (44.5) [M+1], 181.0 (16.3) [M].[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the low symmetry of the 2-substituted adamantane cage. Characteristic signals would include those for the aminomethyl protons, the hydroxymethyl protons, and the complex multiplets of the adamantane cage protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aminomethyl carbon, the hydroxymethyl carbon, the quaternary carbon at the 2-position, and the various carbons of the adamantane framework.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (broad, in the range of 3200-3600 cm⁻¹), C-H stretching of the adamantane cage (around 2850-2950 cm⁻¹), and C-N and C-O stretching vibrations.

Safety Considerations

-

Cyanide Compounds: Sodium cyanide, potassium cyanide, and hydrogen cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood by trained personnel. An appropriate cyanide antidote kit should be readily available.

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (nitrogen or argon).

-

Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Pressure Reactions: Reactions carried out in sealed vessels at elevated temperatures and pressures should be performed with appropriate safety precautions, including the use of a blast shield.

Conclusion

The synthesis of this compound from 2-adamantanone is a multi-step process that can be achieved through several strategic routes. The cyanohydrin pathway offers a more direct approach, while the Strecker and Bucherer-Bergs reactions provide access to a stable amino acid intermediate that can be produced in high yield. The choice of route will depend on the available resources, desired scale, and the specific expertise of the research team. Careful optimization of each step, particularly the reduction of the nitrile or carboxylic acid functionality, is crucial for achieving high yields of the target amino alcohol. This guide provides a solid foundation for researchers to embark on the synthesis of this valuable building block for the development of next-generation adamantane-based therapeutics.

References

- Baxendale, I. R., et al. "A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid." Organic Process Research & Development, vol. 16, no. 5, 2012, pp. 798-810. [Link]

- Ellis, T. K., et al. "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." The Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4973-6. [Link]

- "Strecker Synthesis." Master Organic Chemistry, [Link]

- "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 3 Feb. 2023, [Link]

- "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." Chemistry Steps, [Link]

- "Metal Hydrid Reduction (NaBH4 and LiAlH4)." Pharmaguideline, [Link]

- "19.3: Reductions using NaBH4, LiAlH4." Chemistry LibreTexts, 1 July 2020, [Link]

- "2-Adamantanol.

- "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." MDPI, 26 Apr. 2024, [Link]

- "Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of...

- "Reduction of amino acids to corresponding amino alcohols." Chemistry Stack Exchange, 29 Nov. 2019, [Link]

- "Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids." DigitalCommons@USU, [Link]

- "Adamantan-2-ol, 5-amino-." SpectraBase, [Link]

- "The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse." PMC, PubMed Central, [Link]

- "1H NMR Chemical Shifts.

- "13C NMR spectra of adamantane deriv

- "2-amino-2-adamantanecarboxylic acid." ChemSynthesis, [Link]

- "13C NMR Chemical Shifts.

- "Adamantan-2-ol." SpectraBase, [Link]

- "Optimization of the Synthesis of 2-Adamantanecarboxylic Acid." Sciact, [Link]

- "Method of synthesis of adamantane-2-one.

- "2-Methyl-2-adamantanol.

- "Adamantan-2-ol." NIST WebBook, [Link]

- "Adamantan-2-ol." NIST WebBook, [Link]

- "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-

- "Conversion of Amino Acids into Amino Alcohols.

- "Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co C

- "Alcohol synthesis by carboxyl compound reduction." Organic Chemistry Portal, [Link]

- "Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series.

- "Review of methods for the catalytic hydrogen

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. leah4sci.com [leah4sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Review of methods for the catalytic hydrogenation of carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. 2-Adamantanol synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]

Foreword: The Adamantane Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)adamantan-2-ol

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has carved a unique and enduring niche in the landscape of medicinal chemistry. First introduced to the pharmaceutical world with the antiviral agent amantadine, the adamantane "cage" has since been incorporated into a diverse array of therapeutics, from antivirals and antidiabetics to agents treating neurodegenerative disorders.[1][2] Its value lies not merely in its bulk, but in its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile. The adamantane group can enhance metabolic stability by shielding susceptible functionalities from enzymatic degradation, increase lipophilicity to improve membrane permeability, and serve as a rigid anchor to orient pharmacophoric elements for optimal target binding.[3][4] This guide focuses on a specific, less-explored derivative, this compound, a molecule that combines the advantageous adamantane scaffold with a unique geminal amino alcohol substitution, presenting intriguing possibilities for novel drug design.

Molecular Structure and Physicochemical Properties

This compound is a unique 2,2-disubstituted adamantane derivative. Unlike the more common 1-substituted (bridgehead) or mono-2-substituted adamantanes, this compound features two functional groups, an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group, attached to the same secondary carbon of the adamantane cage. This geminal arrangement imparts specific steric and electronic properties that are distinct from its isomers.

The rigidity of the adamantane core locks the functional groups into a defined spatial orientation, which can be critical for molecular recognition by biological targets. The primary amine offers a basic center for salt formation and hydrogen bonding, while the tertiary alcohol provides a hydrogen bond donor and potential site for further derivatization.

Data Presentation: Physicochemical Characteristics

Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. The following table summarizes its fundamental properties, derived from available chemical supplier data and theoretical calculations. Researchers are advised to determine key experimental values, such as pKa and solubility, on a lot-specific basis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO | [1] |

| Molecular Weight | 181.27 g/mol | [1] |

| CAS Number | 28529-71-7 (for HCl salt) | [5] |

| Molecular Weight (HCl Salt) | 217.74 g/mol | [5] |

| Appearance | Predicted: White to off-white solid | Inferred from related adamantanes[5] |

| pKa (Amine) | Predicted: ~9.5 - 10.5 | Estimated based on similar primary amines |

| pKa (Alcohol) | Predicted: ~16 - 17 | Estimated based on tertiary alcohols |

| LogP (Predicted) | ~1.5 - 2.5 | Estimated based on structure |

Spectroscopic Characterization Profile (Predicted)

Definitive, published spectra for this compound are scarce. However, a detailed prediction of its key spectroscopic features can be made based on its structure and comparison with well-characterized analogs like 2-adamantanol and other adamantane derivatives.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the low symmetry (Cₛ) of the 2,2-disubstituted adamantane cage.

-

Adamantane Cage Protons (δ 1.5-2.2 ppm): A series of broad, overlapping multiplets corresponding to the 14 protons of the adamantane skeleton. The lack of symmetry will result in a complex pattern, unlike the simple spectra of 1-substituted adamantanes.[7]

-

Aminomethyl Protons (-CH₂NH₂, δ ~2.5-3.0 ppm): A singlet integrating to 2H. The exact chemical shift would be sensitive to solvent and pH.

-

Hydroxyl and Amine Protons (-OH, -NH₂, variable): Broad singlets whose chemical shifts are highly dependent on concentration, solvent, temperature, and proton exchange. The -OH proton may appear around δ 2-4 ppm, while the -NH₂ protons could be in a similar range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the molecule's asymmetry, with up to 11 distinct signals expected for the 11 carbon atoms.

-

Adamantane Cage Carbons (δ 27-40 ppm): Multiple signals for the CH and CH₂ groups of the cage.

-

Quaternary Carbon (C-OH, δ ~70-75 ppm): The signal for the carbon atom bearing both the hydroxyl and aminomethyl groups will be significantly downfield. For comparison, the C-OH carbon in 2-methyl-2-adamantanol appears at δ 74.1 ppm.[8]

-

Aminomethyl Carbon (-CH₂NH₂, δ ~45-50 ppm): The carbon of the aminomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl group, indicative of hydrogen bonding.

-

N-H Stretch (3200-3500 cm⁻¹): One or two sharp to medium bands for the primary amine, which may overlap with the O-H stretch.

-

C-H Stretch (2850-3000 cm⁻¹): Strong bands corresponding to the C-H bonds of the adamantane cage.

-

N-H Bend (~1600 cm⁻¹): A medium intensity band for the scissoring vibration of the primary amine.

-

C-O Stretch (~1100-1200 cm⁻¹): A strong band for the tertiary alcohol C-O bond.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation pathways would likely involve the loss of water (M-18), the aminomethyl radical (M-30), or cleavage of the adamantane cage.

Synthesis and Reactivity

The most logical and efficient synthesis of this compound originates from the commercially available precursor, 2-adamantanone. A plausible synthetic route involves the formation of an α-amino nitrile intermediate, followed by reduction. This approach is analogous to the well-established Strecker synthesis of α-amino acids.[9][10]

Proposed Synthetic Pathway

The following diagram outlines a robust, two-step process for the laboratory-scale synthesis of the target compound.

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

-

Amine Group: The primary amine is nucleophilic and basic. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. It will also form a hydrochloride salt upon treatment with HCl, which is often used to improve crystallinity and aqueous solubility.[5]

-

Hydroxyl Group: The tertiary alcohol is a poor leaving group but can be activated. It is resistant to oxidation under standard conditions.[10] Dehydration to form an alkene is possible under harsh acidic conditions. The hydroxyl group can be derivatized to form ethers or esters.

-

Adamantane Cage: The hydrocarbon scaffold is exceptionally stable and generally unreactive, except under strongly acidic or oxidative conditions that can lead to cage rearrangements or functionalization at the bridgehead positions.[11]

Applications in Drug Discovery: A Forward-Looking Perspective

While this compound is not itself an established therapeutic, its structural motifs are highly relevant to modern drug design. The strategic combination of the adamantane scaffold with a geminal amino alcohol functionality offers a compelling platform for generating new chemical entities.

Role as a Rigid Scaffold

The adamantane cage serves as a non-metabolizable, three-dimensional scaffold.[4] Attaching pharmacophoric groups to this core allows for precise control over their spatial orientation, potentially increasing binding affinity and selectivity for a target protein. The 2,2-disubstitution pattern provides a unique vector for orienting substituents away from the core in a defined, non-linear fashion.

Potential as an Ion Channel Modulator

Many successful adamantane-based drugs, including amantadine and memantine, function by blocking ion channels.[2] The positively charged ammonium group (at physiological pH) of this compound, combined with the lipophilic cage, is an ideal combination for interacting with the hydrophobic pores of ion channels. The geminal hydroxyl group could provide an additional hydrogen bonding interaction to enhance binding affinity or selectivity.

Bioisostere and Pharmacophore Component

The adamantane group is often used as a bioisostere for phenyl or other bulky lipophilic groups. The this compound moiety can be envisioned as a novel building block for incorporation into known drug classes, with the goal of improving ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3] For instance, its incorporation could enhance metabolic stability, modulate solubility, and improve oral bioavailability.

The following workflow illustrates the logical progression from scaffold identification to lead optimization in a drug discovery context.

Caption: Drug discovery workflow utilizing the adamantane amino alcohol scaffold.

Experimental Protocols: A Self-Validating System

The following protocol for the synthesis of this compound hydrochloride is based on established chemical transformations.[9][12] Each step includes in-process checks and characterization methods to ensure the integrity of the synthesis.

Protocol 1: Synthesis of this compound Hydrochloride

Objective: To synthesize the title compound from 2-adamantanone in a two-step sequence.

Step 1: Synthesis of 2-Amino-2-cyanoadamantane

-

Materials:

-

2-Adamantanone (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Ammonium Chloride (NH₄Cl) (1.2 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-adamantanone, ethanol, and water (e.g., 4:1 EtOH:H₂O) to form a slurry.

-

In a separate beaker, dissolve sodium cyanide and ammonium chloride in a minimal amount of water.

-

Cool the 2-adamantanone slurry to 0-5 °C in an ice bath.

-

Slowly add the aqueous NaCN/NH₄Cl solution to the slurry over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

In-Process Check (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-adamantanone spot (visualized with KMnO₄ stain) indicates reaction completion.

-

Quench the reaction by adding water and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile as a solid.

-

Validation: The crude product can be characterized by IR spectroscopy (presence of a C≡N stretch at ~2230 cm⁻¹) before proceeding.

-

Step 2: Reduction of 2-Amino-2-cyanoadamantane and Salt Formation

-

Materials:

-

2-Amino-2-cyanoadamantane (from Step 1)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Sulfate (Na₂SO₄)

-

4M HCl in Dioxane

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the LiAlH₄ suspension to 0 °C.

-

Dissolve the α-amino nitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

-

IPC: Monitor the reaction by TLC. The disappearance of the starting nitrile indicates completion. The product will have a much lower Rf value.

-

Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base of this compound.

-

Dissolve the crude product in a minimal amount of methanol or diethyl ether and cool in an ice bath.

-

Add 4M HCl in dioxane dropwise until the solution is acidic and a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

-

Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point.

-

Conclusion

This compound represents a compelling, yet underexplored, molecular scaffold for medicinal chemistry. Its unique 2,2-disubstituted structure on a rigid, lipophilic adamantane core provides a distinct three-dimensional arrangement of functional groups. While a lack of extensive published data necessitates predictive analysis for many of its properties, established synthetic routes and a deep understanding of related adamantane pharmacology provide a strong foundation for its future investigation. For researchers in drug development, this molecule serves as an intriguing starting point for the design of novel ion channel modulators, CNS-active agents, or as a building block to enhance the pharmacokinetic profiles of existing pharmacophores. The methodologies and insights presented in this guide are intended to facilitate such explorations, encouraging the scientific community to unlock the full potential of this promising adamantane derivative.

References

- HXCHEM. (n.d.). This compound hydrochloride/CAS:28529-71-7.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.

- Wikipedia. (2023). Strecker amino acid synthesis.

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

- (Reference not directly cited in the final text)

- Wikipedia. (2023). Adamantane.

- Kitching, M. O., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(10), 1654–1663.

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- Kaur, R., et al. (2023). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie.

- PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information.

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

- (Reference not directly cited in the final text)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Adamantanol CAS#: 700-57-2 [m.chemicalbook.com]

- 6. 2-Adamantanol | C10H16O | CID 64149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Aminomethyl)adamantan-2-ol (CAS 28529-71-7): Synthesis, Characterization, and Therapeutic Potential

Foreword: The Adamantane Scaffold - A Privileged Structure in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has captivated the imaginations of medicinal chemists for decades.[1][2] Its unique cage-like structure is not merely a chemical curiosity but a powerful tool in drug design, capable of imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[3] The introduction of the adamantane "lipophilic bullet" can enhance metabolic stability, improve bioavailability, and provide a rigid framework for the precise orientation of pharmacophoric groups.[4][5] This has led to the development of a range of clinically successful drugs, from the antiviral agent amantadine to the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease, and the gliptin class of antidiabetics.[2][6] This guide focuses on a specific, yet underexplored, member of this family: 2-(Aminomethyl)adamantan-2-ol. By dissecting its synthesis, proposing detailed characterization methodologies, and exploring its potential biological activities, we aim to provide a comprehensive resource for researchers poised to investigate this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. For this compound, these properties are largely dictated by the interplay between the bulky, nonpolar adamantane core and the polar aminomethyl and hydroxyl functional groups.

| Property | Value | Source/Method |

| CAS Number | 28529-71-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₉NO | Calculated |

| Molecular Weight | 181.27 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (predicted) | Inferred from similar compounds like 2-adamantanol[7] |

| Melting Point | Not reported; likely >200 °C | Inferred from adamantane derivatives |

| Solubility | Predicted to be soluble in methanol and other polar organic solvents; sparingly soluble in water. The hydrochloride salt is expected to have higher water solubility. | Chemical intuition based on structure |

| pKa | Not reported; the primary amine is expected to have a pKa in the range of 9-10. | Inferred from similar primary amines |

Synthesis of this compound: A Proposed High-Yield Protocol

While a low-yield (3%) synthesis of this compound as a byproduct of the hydrogenation of 2-hydroxy-2-cyanoadamantane has been reported, a more direct and efficient route is necessary for practical laboratory-scale production.[6] The following proposed synthesis leverages the well-established Strecker synthesis, a robust method for the preparation of α-amino acids and their derivatives from ketones.[8][9]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound from adamantan-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-2-cyanoadamantane

This step involves the formation of a cyanohydrin from adamantan-2-one.

-

Materials:

-

Adamantan-2-one

-

Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantan-2-one (1 equivalent) in dichloromethane.

-

Add an aqueous solution of sodium cyanide (1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add glacial acetic acid (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hydroxy-2-cyanoadamantane.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of 2-Hydroxy-2-cyanoadamantane to this compound

This step involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10][11]

-

Materials:

-

2-Hydroxy-2-cyanoadamantane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Caution: LiAlH₄ reacts violently with water. This reaction must be performed under an inert atmosphere, e.g., nitrogen or argon, using anhydrous solvents and glassware):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

-

Dissolve 2-hydroxy-2-cyanoadamantane (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by conversion to its hydrochloride salt followed by recrystallization.

-

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Diagram of the Characterization Workflow

Caption: A typical workflow for the characterization of a newly synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Data:

-

Electron Ionization (EI-MS): A molecular ion peak ([M]⁺) at m/z = 181 is expected, although it may be weak. A more prominent peak at m/z 151, corresponding to the loss of the aminomethyl group, is likely. The reported mass spectrum for this compound shows a molecular ion at m/z 181.0 (16.3% relative intensity) and a base peak at m/z 104.9.[6]

-

Electrospray Ionization (ESI-MS): In positive ion mode, a prominent peak at m/z = 182 ([M+H]⁺) is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. Due to the Cₛ symmetry of 2-substituted adamantanes, the spectra are more complex than those of their 1-substituted counterparts.[12]

-

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

A singlet or AB quartet for the two protons of the -CH₂-NH₂ group.

-

A broad singlet for the -OH proton (exchangeable with D₂O).

-

A broad singlet for the -NH₂ protons (exchangeable with D₂O).

-

A complex series of multiplets for the 14 protons of the adamantane cage, typically in the range of 1.5-2.5 ppm. The protons on the carbons adjacent to the substituted carbon will be the most deshielded.

-

-

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

A signal for the quaternary carbon C2 bearing the hydroxyl and aminomethyl groups, expected to be in the range of 70-80 ppm.

-

A signal for the aminomethyl carbon (-CH₂-NH₂), likely in the 40-50 ppm range.

-

Due to the Cₛ symmetry, nine distinct signals are expected for the ten carbons of the adamantane cage. These will appear in the aliphatic region (25-45 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected IR Absorption Bands (KBr pellet or thin film):

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: Two medium-intensity sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (adamantane): Sharp peaks just below 3000 cm⁻¹.

-

N-H bend (scissoring): A medium to strong band around 1600 cm⁻¹.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

Adamantane cage vibrations: A series of characteristic absorptions in the fingerprint region.[13][14][15]

-

Potential Biological Activities and Therapeutic Applications

The structural features of this compound, namely the amino group and the adamantane core, suggest potential activity in two well-established areas for aminoadamantanes: as an antiviral agent and as a modulator of the central nervous system, particularly as an NMDA receptor antagonist.[4][16]

Antiviral Activity

Aminoadamantanes like amantadine and rimantadine have a long history as inhibitors of the influenza A virus M2 proton channel.[3] While resistance is now widespread, the adamantane scaffold continues to be a foundation for the development of new antiviral agents against various viruses.[5][17][18] The presence of both an amino and a hydroxyl group on the adamantane core of the title compound may offer unique interactions with viral targets.

Caption: A streamlined workflow for the initial in vitro screening of a potential antiviral compound.

This assay is a gold-standard method to quantify the inhibition of viral replication.[4]

-

Cell Culture: Seed a 6-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium.

-

Infection: Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of the test compound. Include a virus-only control and a cell-only control.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

-

Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The 50% inhibitory concentration (IC₅₀) is then determined by non-linear regression analysis.

NMDA Receptor Antagonism

The structural similarity of this compound to memantine, a well-known uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggests that it may also exhibit activity at this target.[1][4] NMDA receptor antagonists have therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19]

Caption: A two-pronged approach to characterizing the activity of a compound at the NMDA receptor.

This assay determines the ability of the test compound to displace a known radiolabeled NMDA receptor channel blocker.[20]

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [³H]MK-801, and varying concentrations of this compound in a suitable assay buffer. Include controls for total binding (no competitor) and non-specific binding (excess of a known non-radioactive ligand like unlabeled MK-801).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, scaffold within the pharmacologically rich family of adamantane derivatives. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a practical and high-yielding alternative to previously reported methods. The detailed characterization protocols will ensure the unambiguous identification and quality control of the synthesized compound.

The true potential of this compound lies in its predicted biological activities. The protocols outlined for antiviral and NMDA receptor antagonist screening provide a clear path for elucidating its pharmacological profile. Future research should focus on the execution of these experimental plans to generate robust data on the efficacy and mechanism of action of this compound. Furthermore, derivatization of the primary amine and hydroxyl groups could lead to a library of novel compounds with potentially enhanced potency and selectivity, opening new avenues in the ongoing quest for novel therapeutics.

References

- Spilovska, K., Zidek, M., & Novakova, L. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... - ResearchGate. (n.d.).

- Popov, Y. V., Mokhov, V. M., Tankabekyan, N. A., & Safronova, O. Y. (2012). Synthesis of 2-Amino-2-cyanoadamantane and Its Derivatives. Russian Journal of General Chemistry, 82(9), 1475-1479. [Link]

- Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience and Biobehavioral Reviews, 21(4), 455–468. [Link]

- Kolocouris, N., Kolocouris, A., Foscolos, G. B., Fytas, G., Neyts, J., Padalko, E., & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Reynolds, I. J. (1994). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 139-146). Humana Press. [Link]

- Infrared Spectra of Adamantanes - Optica Publishing Group. (n.d.).

- Cole, A. R., & Maccoll, A. (2012). Rotationally resolved infrared spectroscopy of adamantane. The Journal of Chemical Physics, 136(2), 024302. [Link]

- Kitching, M. O., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 1017-1025. [Link]

- de Albuquerque, P. G. M., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Frontiers in Pharmacology, 14, 1284755. [Link]

- Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.

- Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(8), 3198–3206. [Link]

- Korniĭchuk, G. G., et al. (2015). Non-Competitive NMDA Receptor Antagonist Hemantane Reduces Ethanol Consumption in Long-Term Alcohol Experienced Rats. Bulletin of Experimental Biology and Medicine, 159(3), 356–359. [Link]

- Kornhuber, J., Weller, M., Schoppmeyer, K., & Riederer, P. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91–104. [Link]

- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.

- RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents. (n.d.).

- CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents. (n.d.).

- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.

- Ashen-Garry, J. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4)

- CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents. (n.d.).

- Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Reaction + Mechanism [Video]. YouTube. [Link]

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Adamantane derivatives, part II: Synthesis DNA binding and antitumor evaluation | Semantic Scholar [semanticscholar.org]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. 2-Adamantanol synthesis - chemicalbook [chemicalbook.com]

- 13. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]

- 14. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Guide to the Structure Elucidation of 2-(Aminomethyl)adamantan-2-ol

Abstract

Adamantane derivatives are foundational scaffolds in modern medicinal chemistry and materials science, prized for their unique rigidity, lipophilicity, and three-dimensional structure.[1][2][3] The precise characterization of their substitution patterns is paramount to understanding structure-activity relationships (SAR) and ensuring functional efficacy. This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 2-(Aminomethyl)adamantan-2-ol, a bifunctional adamantane derivative. We will proceed through a logical, multi-technique workflow, explaining the causality behind each analytical choice and demonstrating how orthogonal data streams are synthesized to build an unassailable structural proof. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for characterizing complex small molecules.

Foundational Analysis: Molecular Mass and Elemental Composition

The first and most fundamental question in any structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides a definitive answer.

Causality of Technique Selection

We select Electrospray Ionization (ESI) as the ionization method. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺. This is crucial for establishing the molecular weight with high confidence. Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the molecule's exact mass, from which the elemental formula (C₁₁H₁₉NO) can be unequivocally derived.

Expected Mass Spectrometry Data

For a compound with the proposed structure of this compound, the following data is anticipated.

| Data Point | Expected Value | Rationale |

| Chemical Formula | C₁₁H₁₉NO | Based on the proposed structure. |

| Monoisotopic Mass | 181.1467 g/mol | The calculated exact mass of the neutral molecule. |

| Observed Ion (ESI-HRMS) | [M+H]⁺ | Protonation of the basic aminomethyl group in the ESI source. |

| Expected m/z | 182.1540 | Calculated exact mass for [C₁₁H₂₀NO]⁺. |

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures the amine is protonated for efficient ionization.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Infuse the sample directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the most abundant ion in the spectrum. Compare its measured exact mass to the theoretical mass for [C₁₁H₂₀NO]⁺. The mass accuracy should be within 5 ppm to confirm the elemental composition.

Insights from Fragmentation (Electron Ionization)

While ESI is used for molecular formula confirmation, Electron Ionization (EI) provides valuable structural information through fragmentation. In 2-substituted adamantanes, a prominent fragmentation pathway is often the loss of a neutral molecule (like H₂O or NH₃) from the substituent.[4][5]

Key Expected Fragments (EI-MS):

-

m/z 181: The molecular ion [M]⁺•.

-

m/z 163: [M - H₂O]⁺•, resulting from the loss of the hydroxyl group. This is often a major peak for 2-adamantanol derivatives.[4][5]

-

m/z 151: [M - •CH₂NH₂]⁺, resulting from the cleavage of the bond between the adamantane ring and the aminomethyl group.

-

m/z 135: The stable adamantyl cation [C₁₀H₁₅]⁺, formed after the loss of both substituents.[6]

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, Infrared (IR) spectroscopy serves as a rapid and cost-effective method to confirm the presence of the key functional groups—the hydroxyl (-OH) and the primary amine (-NH₂).[1][7]

Causality of Technique Selection

IR spectroscopy is exquisitely sensitive to the vibrational frequencies of polar bonds. The O-H and N-H bonds in our target molecule have highly characteristic absorption frequencies, making their identification straightforward and providing immediate validation of the functional groups suggested by the molecular formula.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400-3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |

| 3380-3350 (sharp) | N-H asymmetric stretch | Primary Amine | The presence of two N-H bands is characteristic of a primary amine. |

| 3310-3280 (sharp) | N-H symmetric stretch | Primary Amine | Confirms the -NH₂ group. |

| 2950-2850 | C-H stretch | Adamantane Cage | Strong, sharp peaks indicative of the saturated aliphatic core. |

| 1640-1580 | N-H scissoring (bend) | Primary Amine | Further evidence for the primary amine. |

| 1100-1000 | C-O stretch | Tertiary Alcohol | Confirms the alcohol functionality. |

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet. Grind 1-2 mg of the analyte with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent disc using a hydraulic press.

-

Instrumentation: Utilize a standard FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands by comparing the spectrum to correlation charts and reference spectra.[1]

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and chemical environment of a molecule.[7] For this compound, a suite of 1D and 2D NMR experiments is required to assemble the final structure.

Workflow for NMR-Based Structure Elucidation

The following diagram outlines the logical workflow for using a combination of NMR experiments to solve the structure.

Proton and Carbon Environments: ¹H and ¹³C NMR

The position of substituents on the adamantane cage dramatically affects molecular symmetry. A 2-substituted adamantane has lower symmetry (Cₛ) than a 1-substituted derivative (C₃ᵥ), resulting in a more complex spectrum with a larger number of unique signals, which is a key diagnostic feature.[1][8]

Expected ¹H NMR Data (500 MHz, CDCl₃):

-

δ 2.8-3.0 ppm (singlet, 2H): Protons of the aminomethyl group (-CH₂ -NH₂). The singlet nature arises from the absence of adjacent protons.

-

δ 2.2-1.5 ppm (complex multiplets, 14H): Overlapping signals from the 14 protons on the adamantane cage. The complexity is due to the low symmetry and extensive spin-spin coupling.

-

δ 1.5-2.5 ppm (broad singlet, 3H): Exchangeable protons of the -OH and -NH₂ groups. The chemical shift and appearance of this signal are highly dependent on concentration and solvent. Can be confirmed by D₂O exchange.

Expected ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃): Due to the plane of symmetry, we expect to see 8 distinct carbon signals.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~75 | No Signal | C 2 | Quaternary carbon bonded to both -OH and -CH₂NH₂. Highly deshielded. |

| ~48 | Negative | -CH₂ -NH₂ | Aminomethyl carbon, deshielded by the nitrogen atom. |

| ~38 | Negative | Cage CH₂ | Multiple signals expected in this region. |

| ~35 | Positive | Cage CH | Multiple signals expected in this region. |

| ~33 | Negative | Cage CH₂ | |

| ~30 | Positive | Cage CH | |

| ~28 | Negative | Cage CH₂ | |

| ~27 | Positive | Cage CH |

Protocol 3: 1D NMR Spectroscopy

-